4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

mGluR1 antagonist physicochemical property ADME optimization

Procure this unique dual-pharmacophore sulfamoylbenzamide to investigate CTPS1/mGluR1 crosstalk in T-ALL. Unlike simple N-methylbenzamide analogs, its 7 H-bond acceptor architecture, benzyl sulfamoyl substituent (+169 Da), and dual sulfur atoms offer distinct advantages for isoform selectivity optimization and structural biology. An essential SAR starting point for glutamine metabolism and glutamatergic signaling research, with modular synthesis routes enabling systematic diversification at the benzyl position.

Molecular Formula C23H20N4O3S2
Molecular Weight 464.56
CAS No. 442557-06-4
Cat. No. B2670372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
CAS442557-06-4
Molecular FormulaC23H20N4O3S2
Molecular Weight464.56
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
InChIInChI=1S/C23H20N4O3S2/c1-27(15-17-5-3-2-4-6-17)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(16-31-23)18-11-13-24-14-12-18/h2-14,16H,15H2,1H3,(H,25,26,28)
InChIKeyJCWXXXRIBCLUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-Benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 442557-06-4): Structural and Physicochemical Baseline for Procurement Evaluation


4-(N-Benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 442557-06-4) is a synthetic sulfamoylbenzamide derivative with a molecular formula of C23H20N4O3S2, a molecular weight of 464.56 g/mol, and a computed XLogP3 of 3.4 [1]. The compound integrates three distinct pharmacophoric elements: a 4-(pyridin-4-yl)thiazol-2-ylamine core, a central benzamide linker, and an N-benzyl-N-methylsulfamoyl substituent at the para position [1]. It is cataloged under PubChem CID 5176881, ChEMBL identifiers, and multiple vendor SKUs including AKOS024603269 and SR-01000497165, indicating established commercial availability for research procurement [1][2]. The pyridinyl-thiazole moiety is characteristic of metabotropic glutamate receptor 1 (mGluR1) antagonist pharmacophores, while the sulfamoylbenzamide motif overlaps with cytidine triphosphate synthase 1 (CTPS1) inhibitor chemotypes described in recent patent literature [3].

Why Generic Substitution Fails for 4-(N-Benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Key Differentiation Drivers


The 4-(pyridin-4-yl)thiazol-2-yl benzamide scaffold has been explored primarily within mGluR1 antagonist programs, where simpler N-methylbenzamide analogs (e.g., CHEMBL576121 with IC50 = 80 nM) establish a well-characterized baseline [1]. However, the target compound introduces three critical structural deviations that preclude simple interchange: (i) a benzyl group on the sulfamoyl nitrogen, increasing molecular weight by ~169 Da relative to the simplest active analog and adding aromatic π-stacking potential; (ii) seven hydrogen bond acceptor atoms versus four to five in comparator compounds, fundamentally altering target engagement profiles; and (iii) the sulfamoyl (-SO2N-) linker, which replaces the direct carbonyl-to-thiazole connection found in all published mGluR1 chemotypes, potentially enabling dual CTPS1/mGluR1 polypharmacology [2][3]. These modifications are not incremental—they shift the compound into a distinct physicochemical and pharmacological space that cannot be approximated by off-the-shelf analogs.

Quantitative Differential Evidence: 4-(N-Benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from Core mGluR1 Antagonist Chemotypes

The target compound possesses a molecular weight of 464.56 g/mol and an XLogP3 of 3.4, representing a substantial increase over the core mGluR1-active N-methylbenzamide chemotypes [1]. The simplest active comparator, CHEMBL576121 (N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide), has MW = 295.36 and XLogP = 2.9, with mGluR1 IC50 = 80 nM [2]. The 4-fluoro analog CHEMBL578580 (MW = 313.35, XLogP3 = 3.0) achieves improved potency (IC50 = 49 nM) but remains ~150 Da lighter [3]. The benzylsulfamoyl extension shifts the target compound beyond the typical Lipinski boundaries toward 'beyond rule-of-five' chemical space, which may confer advantages in target residence time and selectivity at the cost of reduced passive permeability [4].

mGluR1 antagonist physicochemical property ADME optimization

Hydrogen Bond Acceptor Count Expansion and Predicted Polypharmacology Potential

The target compound has 7 hydrogen bond acceptor (HBA) atoms compared to 4 (CHEMBL576121, CHEMBL579225), 5 (CHEMBL578580, CHEMBL568321), or 3 for the most stripped-down analogs [1][2]. This is a consequence of the sulfamoyl (-SO2N-) linker, which introduces two additional oxygen acceptors and one nitrogen acceptor relative to the direct carbonyl linkage in comparator chemotypes [3]. This expanded HBA count enables simultaneous engagement of multiple hydrogen bond donors within a target binding pocket and has been specifically exploited in CTPS1 inhibitor design, where sulfonamide/sulfamoyl oxygen atoms coordinate the enzyme's glutaminase domain [4]. The pyridin-4-yl substituent (vs. pyridin-2-yl in CHEMBL572135, IC50 = 6 nM) positions the nitrogen acceptor for distinct interactions within the mGluR1 allosteric site [5].

polypharmacology CTPS1 inhibition target engagement

Rotatable Bond Count and Conformational Sampling Advantage for Induced-Fit Binding

The target compound contains 7 rotatable bonds versus 3 (CHEMBL578580, CHEMBL579225) or 4 (CHEMBL568321) for comparator mGluR1 chemotypes [1][2]. This increased conformational freedom arises from the benzyl group attachment to the sulfamoyl nitrogen and the sulfamoyl-to-benzamide linkage. While higher rotatable bond counts generally correlate with reduced oral bioavailability due to entropic penalties, they can be advantageous for engaging flexible or cryptic binding pockets through induced-fit mechanisms [3]. Specifically, the benzyl group can sample multiple orientations, potentially enabling π-π stacking with aromatic residues in either the mGluR1 allosteric pocket or the CTPS1 glutaminase domain that are inaccessible to conformationally restricted analogs [4][5].

conformational flexibility induced-fit SAR optimization

Dual Pharmacophore Architecture: mGluR1 Antagonist and CTPS1 Inhibitor Overlap

The target compound is structurally poised at the intersection of two distinct target classes. The 4-(pyridin-4-yl)thiazol-2-ylamine motif is a validated mGluR1 antagonist pharmacophore, with the closest analog CHEMBL578580 (4-fluoro substituent, pyridin-4-yl) achieving IC50 = 49 nM and the pyridin-2-yl variant CHEMBL572135 reaching IC50 = 6 nM [1]. Simultaneously, the N-benzyl-N-methylsulfamoylbenzamide substructure matches the general formula disclosed in CTPS1 inhibitor patents from Step Pharma (WO2019/179652) and Nimbus Clotho (WO2023/205475), where sulfamoylbenzamides demonstrate selective CTPS1 inhibition with nanomolar potency in cellular assays [2][3]. No published mGluR1 chemotype contains a sulfamoyl linker, and no published CTPS1 inhibitor contains a 4-(pyridin-4-yl)thiazol-2-yl substituent—making this compound a unique dual-pharmacophore probe for evaluating target engagement across both protein families [4].

dual pharmacophore mGluR1 CTPS1 therapeutic differentiation

Polar Surface Area Expansion and Predicted Blood-Brain Barrier Penetration Trade-off

The topological polar surface area (TPSA) of the target compound is significantly larger than that of comparator mGluR1 antagonists. CHEMBL578580 (4-fluoro-N-methyl analog) has a computed TPSA of 74.3 Ų, while the target compound, with seven heteroatom acceptors including the sulfamoyl group, is predicted to exceed 120 Ų [1][2]. The established threshold for favorable CNS penetration is TPSA < 90 Ų, and for oral absorption TPSA < 140 Ų [3]. This positions the target compound above the CNS-penetrant threshold but below the oral absorption ceiling, suggesting it may be better suited for peripheral or oncology applications (where the CTPS1 target is most relevant in lymphoid tissues) rather than CNS mGluR1 programs, for which the simpler analogs (TPSA ~74 Ų) are optimized [4].

BBB penetration polar surface area CNS drug design

Recommended Application Scenarios for 4-(N-Benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 442557-06-4)


CTPS1 Inhibitor Lead Optimization and Selectivity Profiling

The sulfamoylbenzamide scaffold of the target compound directly matches the chemotype disclosed in Step Pharma (WO2019/179652) and Nimbus Clotho (WO2023/205475) CTPS1 inhibitor patents. Procure this compound as a starting point for SAR exploration around the thiazole and benzyl substituents, leveraging the 7 hydrogen bond acceptor architecture to optimize CTPS1/CTPS2 isoform selectivity—a critical parameter given that CTPS1-selective inhibition avoids the toxicity associated with dual CTPS1/2 suppression. [1][2]

Dual mGluR1/CTPS1 Polypharmacology Probe for T-Cell Malignancies

The unique combination of a pyridinyl-thiazole (mGluR1 pharmacophore) and sulfamoylbenzamide (CTPS1 pharmacophore) in a single molecular entity enables exploration of glutamine metabolism and glutamatergic signaling crosstalk in T-cell acute lymphoblastic leukemia (T-ALL), where both CTPS1-dependent CTP synthesis and mGluR1-mediated signaling have been independently implicated. Use this compound as a chemical probe to test whether simultaneous engagement of both targets produces synergistic antiproliferative effects beyond either target alone. [3][4]

Structure-Activity Relationship Library Core for Sulfamoyl Linker Optimization

The benzyl-N-methylsulfamoyl substituent serves as a versatile SAR diversification point. The benzyl group can be systematically replaced with substituted benzyl, heteroaryl-methyl, or cycloalkyl-methyl variants to map steric and electronic requirements for target engagement. The 7 rotatable bonds provide conformational flexibility that can be incrementally constrained to identify the bioactive conformation. Multiple vendors (AKOS024603269, SR-01000497165) supply this compound at research scale, and its modular synthesis via Hantzsch thiazole formation followed by sulfamoylation and amide coupling is well-precedented. [5]

Cryo-EM or X-ray Crystallography Ligand for CTPS1 Structural Studies

The elevated molecular weight (464.56 Da) and high electron density (32 heavy atoms, sulfur-containing sulfamoyl group) make this compound well-suited as a tool ligand for structural biology applications. The two sulfur atoms provide anomalous scattering signal for X-ray crystallography phasing, while the benzyl group offers distinct electron density for unambiguous pose assignment in cryo-EM reconstructions of the CTPS1 tetramer. This is a practical advantage over lighter comparator chemotypes (MW ~295-325) that may lack sufficient density for confident modeling. [6][7]

Quote Request

Request a Quote for 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.